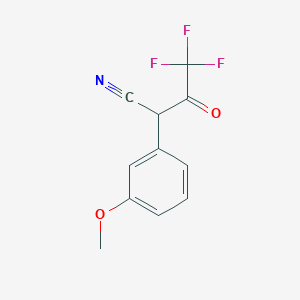

4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile

Description

Properties

IUPAC Name |

4,4,4-trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-17-8-4-2-3-7(5-8)9(6-15)10(16)11(12,13)14/h2-5,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXIMSMWCSXXNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C#N)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696048 |

Source

|

| Record name | 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22102-04-1 |

Source

|

| Record name | 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile

Introduction: A Trifluoromethylated Ketonitrile Scaffold of Pharmaceutical Interest

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance critical pharmaceutical properties, including metabolic stability, lipophilicity, and binding affinity, by altering the electronic nature and conformation of a molecule.[1][2][3] When this powerful functional group is integrated into a β-ketonitrile framework, the resulting molecule becomes a highly versatile and valuable building block for the synthesis of complex heterocyclic compounds.[4][5]

This guide provides a comprehensive technical overview of the synthesis and characterization of 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile, a molecule that embodies this synthetic potential. We will delve into the mechanistic underpinnings of its synthesis via Claisen condensation, provide a field-proven experimental protocol, and detail the analytical techniques required to verify its structure and purity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar fluorinated intermediates in their synthetic programs.

Section 1: Synthesis Methodology — A Mechanistic Approach

The most efficient and direct route to synthesizing β-ketonitriles such as the target compound is the Claisen condensation .[6][7] This carbon-carbon bond-forming reaction is exceptionally well-suited for acylating active methylene compounds. For this specific target, a crossed or mixed Claisen condensation is employed.

Principle: The synthesis involves the acylation of 3-methoxyphenylacetonitrile with ethyl trifluoroacetate. The reaction is driven by the use of a strong base to deprotonate the α-carbon of the nitrile, creating a potent nucleophile that subsequently attacks the electrophilic carbonyl of the trifluoroacetate ester.

Rationale for Reagent Selection

-

Nucleophile Precursor: 3-Methoxyphenylacetonitrile [8][9] serves as the carbon nucleophile source. The α-protons are rendered acidic by the adjacent electron-withdrawing nitrile group and the phenyl ring, facilitating deprotonation.

-

Acylating Agent: Ethyl trifluoroacetate is an excellent electrophile. The potent electron-withdrawing effect of the three fluorine atoms makes the carbonyl carbon highly susceptible to nucleophilic attack.

-

Base: Sodium hydride (NaH) is the base of choice for this transformation. As a strong, non-nucleophilic base, it irreversibly deprotonates the α-carbon, driving the reaction forward with high efficiency.[10][11] Unlike alkoxide bases (e.g., sodium ethoxide), NaH avoids equilibrium-controlled reactions and potential transesterification side products.[7]

-

Solvent: An aprotic solvent such as tetrahydrofuran (THF) is ideal. It readily dissolves the reactants and, crucially, does not have acidic protons that would quench the base or the carbanion intermediate.

Reaction Mechanism

The Claisen condensation proceeds through a well-established multi-step mechanism:

-

Deprotonation: Sodium hydride abstracts an acidic α-proton from 3-methoxyphenylacetonitrile to generate a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion attacks the highly electrophilic carbonyl carbon of ethyl trifluoroacetate, forming a tetrahedral intermediate.

-

Elimination: The intermediate collapses, expelling the ethoxide (EtO⁻) leaving group to yield the final product, 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile. The formation of the stable ethoxide is a key driving force for this step.

-

Acidic Workup: A final aqueous acid wash is used to neutralize any remaining base and ensure the product is in its neutral keto form.

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,4,4-Trifluoro-3-oxobutanenitrile | High-Purity Reagent [benchchem.com]

- 5. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. Claisen condensation - Wikipedia [en.wikipedia.org]

- 8. 3-メトキシフェニルアセトニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. lookchem.com [lookchem.com]

- 10. Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

An In-depth Technical Guide to 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile (CAS: 22102-04-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile is a fluorinated β-ketonitrile that serves as a highly valuable intermediate in organic synthesis. Its structure combines three key functional motifs: a trifluoromethyl ketone, a nitrile, and a methoxy-substituted phenyl ring. This unique combination makes it a versatile building block, particularly in the field of medicinal chemistry, for the synthesis of complex heterocyclic scaffolds. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates, while the β-ketonitrile moiety is a precursor to a wide array of chemical structures such as pyrazoles, pyrimidines, and isoxazoles.[1][2][3] This guide provides a comprehensive overview of its chemical properties, a well-established synthesis protocol, characterization data, and potential applications, offering a foundational resource for its use in research and development.

Physicochemical and Structural Properties

The compound's key attributes are derived from its molecular structure, which dictates its reactivity and physical characteristics.

| Property | Value | Source |

| CAS Number | 22102-04-1 | N/A |

| Molecular Formula | C₁₁H₈F₃NO₂ | [4] |

| Molecular Weight | 243.18 g/mol | [4] |

| Appearance | Predicted: Off-white to yellow solid or oil | General chemical knowledge |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) | General chemical knowledge |

| InChI Key | InChI=1S/C11H8F3NO2/c1-18-8-4-2-3-7(5-8)9(6-12)10(17)11(13,14)15/h2-5,9H,1H3 | [4] |

Synthesis Protocol: Claisen Condensation

The most direct and widely recognized method for synthesizing β-ketonitriles is the Claisen condensation.[5][6] This reaction involves the acylation of a nitrile-stabilized carbanion with an ester.[7] For the target compound, this translates to the reaction between 3-methoxyphenylacetonitrile and an activated trifluoroacetic acid derivative, typically ethyl trifluoroacetate, in the presence of a strong, non-nucleophilic base.[8][9][10]

Reaction: (3-Methoxyphenyl)acetonitrile + Ethyl trifluoroacetate → 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile

Causality of Experimental Choices:

-

Base Selection: A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) is required to deprotonate the α-carbon of the acetonitrile, which has a pKa of approximately 25.[7] An alkoxide base corresponding to the ester (e.g., sodium ethoxide for ethyl ester) is often used to prevent transesterification, though stronger bases ensure more complete enolate formation.[5][10]

-

Solvent: Anhydrous, aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether are crucial to prevent quenching of the highly reactive carbanion and base.

-

Temperature: The initial deprotonation is often performed at 0°C to control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the condensation to completion.

-

Workup: The reaction is quenched with a weak acid (e.g., ammonium chloride solution) to neutralize the base and protonate the resulting enolate product, which is more acidic than the starting nitrile.[6]

Illustrative Step-by-Step Methodology

This protocol is a representative example based on established Claisen condensation procedures and should be optimized and validated for specific laboratory conditions.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Solvent Addition: Add anhydrous THF via cannula and cool the suspension to 0°C in an ice bath.

-

Nitrile Addition: Dissolve (3-methoxyphenyl)acetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 20 minutes.

-

Enolate Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should be observed.

-

Ester Addition: Cool the reaction mixture back to 0°C. Add ethyl trifluoroacetate (1.1 equivalents) dropwise via the dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound via Claisen condensation.

Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the known effects of the functional groups present.[11]

Predicted ¹H and ¹³C NMR Data

NMR spectra should be acquired in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.[12]

| ¹H NMR | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Aromatic | 6.9 - 7.4 | Multiplet | 4H | Ar-H |

| Methine | ~ 4.5 - 5.0 | Singlet | 1H | CH(CN)CO |

| Methoxy | ~ 3.8 | Singlet | 3H | OCH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ) ppm | Assignment |

| Carbonyl | ~ 180 (quartet, J ≈ 35 Hz) | C=O |

| Aromatic | 160.0 | Ar-C (C-O) |

| Aromatic | 115 - 135 | Ar-C |

| Trifluoromethyl | ~ 117 (quartet, J ≈ 290 Hz) | CF₃ |

| Nitrile | ~ 115 | CN |

| Methoxy | ~ 55.5 | OCH₃ |

| Methine | ~ 45 | CH |

Note: The carbonyl and CF₃ carbons will appear as quartets due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[11]

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~ 2250 | C≡N (Nitrile) | Sharp, medium intensity |

| ~ 1750 | C=O (Ketone) | Strong, sharp |

| ~ 1600, 1480 | C=C (Aromatic) | Medium intensity |

| ~ 1250, 1040 | C-O (Aryl Ether) | Strong |

| ~ 1150 | C-F (Trifluoromethyl) | Strong, broad |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| Technique | Expected [M+H]⁺ or M⁺• | Key Fragments |

| ESI-MS | 244.05 | [M+Na]⁺ at 266.03 |

| EI-MS | 243.04 (M⁺•) | Loss of •CF₃ (m/z 174), McLafferty rearrangement fragments |

Applications in Drug Development and Medicinal Chemistry

β-Ketonitriles are exceptionally versatile intermediates for synthesizing a wide range of heterocyclic compounds.[7][13] The presence of the trifluoromethyl ketone moiety makes this specific building block particularly attractive for creating potent and metabolically stable drug candidates.[2][3]

Key Potential Applications:

-

Synthesis of Pyrazoles: Reaction with hydrazine derivatives can yield trifluoromethyl-substituted pyrazoles, a common scaffold in pharmaceuticals.[13]

-

Synthesis of Pyrimidines: Condensation with urea or thiourea can lead to the formation of pyrimidine rings, which are core structures in many bioactive molecules.[13]

-

Enzyme Inhibitors: Trifluoromethyl ketones are known to act as potent inhibitors of various enzymes, particularly serine and cysteine proteases, by forming stable hemiacetal or hemiketal adducts with active site residues.[3]

-

Scaffold for Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other groups like chlorine or a methyl group, often improving pharmacokinetic properties such as lipophilicity and resistance to metabolic degradation.[2]

Conceptual Drug Discovery Workflow

Caption: Utility of the title compound as a starting material in a drug discovery pipeline.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed.

-

Handling: Use in a well-ventilated area or a chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14] Avoid breathing vapors or dust and prevent contact with skin and eyes.[14] Use non-sparking tools if the material is flammable.[14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14] Store away from strong oxidizing agents, strong acids, and strong bases.[15]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[14]

References

-

Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Advances. Retrieved January 20, 2026, from [Link]

- PROCESS FOR THE PREPARATION OF beta-ketonitriles. (2008). Google Patents.

-

Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. (2024). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Supporting Information for "A rotaxane-based switchable organocatalyst". (n.d.). Retrieved January 20, 2026, from [Link]

-

4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Claisen condensation. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

The Claisen Condensation. (n.d.). University of Babylon. Retrieved January 20, 2026, from [Link]

-

A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Claisen condensations. (2021). YouTube. Retrieved January 20, 2026, from [Link]

- Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate. (2007). Google Patents.

-

23.9: The Claisen Condensation Reactions of Esters. (2020). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Pharmaceuticals. Retrieved January 20, 2026, from [Link]

-

Trifluoromethyl ketones: properties, preparation, and application. (2013). Chemical Communications. Retrieved January 20, 2026, from [Link]

-

Medicinal chemistry relevant β-branched β-trifluoromethyl AAs. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

-

A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. (2007). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Ethylenediaminetetraacetic Acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). (2022). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. Retrieved January 20, 2026, from [Link]

-

2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1. (n.d.). Retrieved January 20, 2026, from [Link]

-

Formaldehyde. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

- Process for the production of 3-oxonitriles. (1988). Google Patents.

-

Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-Methylpropionitrile. (1995). ResearchGate. Retrieved January 20, 2026, from [Link]

-

1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... (2012). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. 4,4,4-Trifluoro-3-oxobutanenitrile | High-Purity Reagent [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile | C11H8F3NO2 | CID 53407812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google Patents [patents.google.com]

- 9. DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 14. fishersci.es [fishersci.es]

- 15. fishersci.com [fishersci.com]

Spectroscopic Profile of 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile: A Comprehensive Technical Guide

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile, a fluorinated β-ketonitrile of significant interest in medicinal chemistry and organic synthesis. The incorporation of a trifluoromethyl group and a methoxyphenyl moiety imparts unique electronic and steric properties to the molecule, making a thorough spectroscopic elucidation essential for its application in drug development and as a versatile chemical building block. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, drug discovery, and materials science, offering a centralized and in-depth resource for the compound's spectral signature.

Molecular Structure and Key Features

4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile possesses a chiral center at the α-carbon, flanked by a strong electron-withdrawing trifluoroacetyl group and a nitrile group. The 3-methoxyphenyl substituent further modulates the electronic environment of the molecule. Understanding the interplay of these functional groups is paramount to interpreting its spectroscopic data.

Caption: Molecular structure of 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For the title compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The following data are predicted based on established chemical shift principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, methine, and methoxy protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H (H2', H4', H5', H6') | 6.9 - 7.5 | Multiplet | - |

| -CH(CN)CO- | 4.8 - 5.2 | Singlet | - |

| -OCH₃ | ~3.8 | Singlet | - |

Expertise & Experience Insight: The downfield chemical shift of the methine proton (α-proton) is a direct consequence of the strong electron-withdrawing effects of the adjacent trifluoroacetyl and nitrile groups.[1] The exact positions of the aromatic protons will be influenced by the meta-methoxy group, which acts as an electron-donating group through resonance and an electron-withdrawing group through induction. The methoxy protons are expected to appear as a sharp singlet around 3.8 ppm, a characteristic region for such functional groups.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a carbon map of the molecule, with each unique carbon environment producing a distinct signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 185 - 195 (quartet, JCF ≈ 35-40 Hz) |

| Aromatic C (quaternary) | 159 - 161 (C-O), 130-135 (C-C) |

| Aromatic CH | 114 - 131 |

| -CN | 112 - 118 |

| -CF₃ | 115 - 120 (quartet, JCF ≈ 280-290 Hz) |

| -OCH₃ | ~55 |

| -CH(CN)CO- | 45 - 55 |

Expertise & Experience Insight: The carbonyl carbon of the trifluoroacetyl group is expected to resonate at a lower field compared to a typical ketone due to the electron-withdrawing fluorine atoms. Furthermore, it will appear as a quartet due to coupling with the three fluorine atoms.[3] The nitrile carbon signal is anticipated in the 112-118 ppm range.[4] The carbon of the trifluoromethyl group will also be a quartet with a large coupling constant, a characteristic feature in ¹³C NMR of trifluoromethylated compounds. The methoxy carbon signal is reliably found around 55 ppm.[5]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -70 to -80 | Singlet |

Expertise & Experience Insight: The trifluoromethyl group is expected to show a single resonance in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift is anticipated in the range of -70 to -80 ppm relative to a CFCl₃ standard, which is characteristic for trifluoromethyl ketones.[6]

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of the key functional groups through their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240 - 2260 | Medium |

| C=O (Ketone, conjugated) | 1710 - 1730 | Strong |

| C-F (Trifluoromethyl) | 1100 - 1300 | Strong, multiple bands |

| C-O (Aryl ether) | 1200 - 1280 (asymmetric), 1000-1050 (symmetric) | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to weak |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic/Methine) | 2850 - 3000 | Weak |

Expertise & Experience Insight: The nitrile stretch is expected in a relatively uncongested region of the spectrum.[7][8] The carbonyl absorption of the trifluoroacetyl group will be at a higher frequency than a typical conjugated ketone due to the inductive effect of the fluorine atoms.[9] The C-F stretching vibrations will give rise to strong and broad absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Molecular Ion: [M]⁺ = 243.18 m/z

Plausible Fragmentation Pathways:

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. acdlabs.com [acdlabs.com]

- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

A Guide to the Crystal Structure Analysis of 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile: A Methodological Whitepaper

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from material synthesis to final structure validation, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducible results.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties. For pharmacologically relevant compounds such as 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile, a derivative of trifluoromethylated β-ketonitriles, detailed structural knowledge is paramount. The presence of a trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making such compounds attractive for drug discovery.[1][2] The methoxyphenyl group further adds to the structural complexity and potential for intermolecular interactions. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this detailed structural information, providing precise bond lengths, bond angles, and insights into crystal packing.[3][4][5]

This guide will walk through the hypothetical, yet methodologically rigorous, process of determining the crystal structure of 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile, serving as a template for the analysis of novel small molecules.

Part 1: Synthesis and Crystallization - The Foundation of Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.

Synthesis of 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile

The synthesis of the title compound, while not the primary focus of this guide, is a critical first step. A plausible synthetic route would involve the Claisen condensation of 3-methoxyacetophenone with ethyl trifluoroacetate, followed by subsequent chemical modifications. Purity of the final compound is essential, as impurities can inhibit crystallization or lead to misleading structural results. Standard purification techniques such as column chromatography and recrystallization should be employed.

The Art and Science of Crystallization

The growth of diffraction-quality single crystals is often the most challenging step.[6] A suitable crystal for SC-XRD should ideally be between 0.1 and 0.3 mm in all dimensions, with well-defined faces and no visible defects.[7]

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

-

Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in promising solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound inside a larger reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

-

Temperature Variation:

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even sub-ambient temperatures.

-

Temperature Gradient: Create a temperature gradient across the crystallization vessel to promote slow, controlled crystal growth.

-

-

Monitoring and Optimization: Regularly inspect the crystallization trials under a microscope. If microcrystalline material, oils, or amorphous precipitate forms, adjust the conditions (e.g., concentration, solvent ratios, temperature) accordingly.

Rationale for Method Selection:

The choice of crystallization technique is dictated by the compound's solubility and thermal stability. Slow evaporation is a straightforward starting point, while vapor diffusion offers finer control over the rate of supersaturation, often yielding higher quality crystals.

Part 2: Single-Crystal X-ray Diffraction - Data Acquisition

Once a suitable single crystal is obtained, the next phase is to collect the diffraction data. This process involves exposing the crystal to a monochromatic X-ray beam and recording the resulting diffraction pattern.[3][4]

Crystal Mounting and Data Collection

A selected crystal is mounted on a goniometer head, which allows for precise rotation of the crystal in the X-ray beam.[7] Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

Experimental Protocol: Data Collection

-

Crystal Selection and Mounting: Under a microscope, select a crystal with sharp edges and no visible cracks. Mount the crystal on a suitable holder (e.g., a cryoloop) with a small amount of cryoprotectant oil.

-

Diffractometer Setup: Place the mounted crystal on the goniometer of a single-crystal X-ray diffractometer. Modern diffractometers are equipped with sensitive detectors such as CCD or CMOS detectors.[3][4]

-

Unit Cell Determination: Collect a few initial diffraction images to locate the diffraction spots. The positions of these spots are used to determine the dimensions and angles of the unit cell (a, b, c, α, β, γ).[7]

-

Data Collection Strategy: Based on the crystal system and Bravais lattice determined from the unit cell, a data collection strategy is devised to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz and polarization effects. The data is then scaled to account for variations in crystal illumination and detector response.

Diagram: Workflow of Single-Crystal X-ray Diffraction

Caption: A flowchart illustrating the major stages of a single-crystal X-ray diffraction experiment.

Part 3: Structure Solution and Refinement - From Data to Model

The collected diffraction data contains information about the amplitudes of the scattered X-rays, but not their phases. Determining these phases is known as the "phase problem," and its solution is key to revealing the crystal structure.[8]

Solving the Phase Problem

For small molecules like 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile, direct methods are typically employed to solve the phase problem.[8] These methods use statistical relationships between the intensities of the reflections to estimate the initial phases.

Structure Refinement

Once an initial structural model is obtained, it must be refined to best fit the experimental data.[8][9] This is an iterative process where the atomic positions, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[8] The most common method for this is least-squares refinement.[8][10]

Experimental Protocol: Structure Solution and Refinement

-

Space Group Determination: The symmetry of the diffraction pattern and the systematic absences of certain reflections are used to determine the space group of the crystal.[7]

-

Structure Solution: A suitable software package (e.g., SHELXT, Olex2) is used to solve the structure using direct methods. This will provide an initial electron density map.

-

Model Building: The initial electron density map is interpreted to identify the positions of the atoms. The known molecular formula of 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile is used to assign atom types.

-

Least-Squares Refinement: The atomic coordinates and isotropic thermal parameters are refined against the experimental data.[10]

-

Difference Fourier Maps: A difference Fourier map is calculated to locate any missing atoms (such as hydrogen atoms) or to identify regions of disordered electron density.[10]

-

Anisotropic Refinement: For non-hydrogen atoms, anisotropic displacement parameters (ADPs) are introduced to model the thermal motion of the atoms more accurately.

-

Hydrogen Atom Treatment: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[11]

-

Final Refinement Cycles: The refinement is continued until the model converges, meaning that the shifts in the refined parameters are negligible.

Table 1: Hypothetical Crystallographic Data for 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile

| Parameter | Value |

| Chemical formula | C₁₁H₈F₃NO₂ |

| Formula weight | 259.19 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(3) |

| c (Å) | 13.789(5) |

| β (°) | 109.21(2) |

| Volume (ų) | 1112.3(7) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.548 |

| Absorption coefficient (mm⁻¹) | 0.142 |

| F(000) | 528 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 8912 |

| Independent reflections | 2541 [R(int) = 0.034] |

| Data / restraints / parameters | 2541 / 0 / 163 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Largest diff. peak and hole (e.Å⁻³) | 0.34 and -0.21 |

Part 4: Structure Validation and Interpretation

The final step in the analysis is to validate the refined structure and interpret the results in a chemically meaningful way.

Validation

The quality of the final structural model is assessed using several metrics, including the R-factors (R₁ and wR₂), the goodness-of-fit, and the residual electron density. The geometry of the molecule should also be checked for any unusual bond lengths or angles. Tools like PLATON and the IUCr's checkCIF service are invaluable for this purpose.

Interpretation

The validated crystal structure provides a wealth of information:

-

Molecular Conformation: The precise arrangement of the atoms, including the torsion angles that define the molecular shape.

-

Bond Lengths and Angles: These can be compared to standard values to identify any unusual bonding features.

-

Intermolecular Interactions: The packing of the molecules in the crystal lattice reveals the nature and geometry of intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking. These interactions are crucial for understanding the physical properties of the solid state and can provide insights into molecular recognition processes.

Diagram: Key Intermolecular Interactions to Investigate

Caption: Potential intermolecular interactions that could be present in the crystal structure.

Conclusion

The crystal structure analysis of 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile, as outlined in this guide, is a multi-step process that requires careful experimental design and execution. From the initial synthesis and crystallization to the final structure validation, each stage is critical for obtaining a reliable and accurate molecular structure. The resulting three-dimensional model is not merely a picture of a molecule but a detailed blueprint that can inform our understanding of its chemical behavior and guide the development of new therapeutic agents.

References

-

Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. 8

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. 3

-

Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable. 7

-

Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. 6

-

Single-crystal X-ray Diffraction - SERC (Carleton). 4

-

13 Refinement of crystal structures - Oxford Academic. 9

-

Structure refinement: some background theory and practical strategies - MIT. 12

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction - Pulstec USA. 5

-

Structure Refinement - The University of Oklahoma. 10

-

Structure refinement: Some background theory and practical strategies - ResearchGate. 13

-

Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction | Journal of the American Chemical Society - ACS Publications. 1

-

4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile - PubChem.

-

4,4,4-Trifluoro-3-oxobutanenitrile | Matrix Scientific.

-

4,4,4-Trifluoro-3-oxobutanenitrile | 110234-68-9 - ChemicalBook.

-

4,4,4-Trifluoro-3-oxobutanenitrile | 110234-68-9 | FT81701 - Biosynth.

-

4,4,4-trifluoro-3-oxobutanenitrile | CAS 110234-68-9 | SCBT.

-

Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications.

-

2-(4-fluoro-2- (trifluoromethyl)benzylidene)-7-methoxy- 3,4-dihydronaphthalen-1(2H)-one, C19H14F4O2 - Zeitschrift für Kristallographie - New Crystal Structures.

-

4,4,4-Trifluoro-3-oxobutanenitrile , 98% , 110234-68-9 - CookeChem.

-

Synthesis of β-trifluoromethyl alcohols - Organic Chemistry Portal.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. β-Trifluoromethyl alcohol synthesis [organic-chemistry.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. pulstec.net [pulstec.net]

- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 7. fiveable.me [fiveable.me]

- 8. fiveable.me [fiveable.me]

- 9. academic.oup.com [academic.oup.com]

- 10. ou.edu [ou.edu]

- 11. researchgate.net [researchgate.net]

- 12. web.mit.edu [web.mit.edu]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile

Introduction

4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile is a complex organic molecule featuring a trifluoromethyl group, a β-ketonitrile moiety, and a methoxyphenyl ring.[1] This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to biological targets.[2] The β-ketonitrile functionality is a valuable precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications.[3]

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile, based on first principles of organic chemistry and established knowledge of its constituent functional groups. Furthermore, it outlines detailed experimental protocols for the systematic evaluation of these critical physicochemical parameters, designed to meet the rigorous standards of pharmaceutical research and development.

Physicochemical Properties and Keto-Enol Tautomerism

The structure of 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile suggests a dynamic equilibrium between the keto and enol tautomers. This tautomerism is a hallmark of β-dicarbonyl compounds and significantly influences their physicochemical properties, including solubility and reactivity.

The strong electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the α-proton, potentially favoring the enol form. The solvent environment plays a crucial role in the position of this equilibrium. Non-polar solvents are likely to favor the intramolecularly hydrogen-bonded enol form, while polar solvents may stabilize the more polar keto tautomer.

Diagram: Keto-Enol Tautomerism

Sources

The Emerging Therapeutic Potential of Trifluoromethylated Oxobutanenitriles: A Technical Guide

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups can dramatically enhance the therapeutic profile of a drug candidate. This guide delves into the burgeoning class of compounds known as trifluoromethylated oxobutanenitriles. We will explore the synergistic interplay between the trifluoromethyl (CF3) group, prized for its ability to improve metabolic stability and target binding, and the nitrile moiety, a versatile "warhead" for covalent enzyme inhibition. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, mechanisms of action, and biological activities of these promising molecules, with a particular focus on their role as protease inhibitors.

Introduction: The Strategic Fusion of Fluorine and Nitrile Chemistry

The development of novel therapeutics is a continuous quest for enhanced potency, selectivity, and favorable pharmacokinetic properties. Two key strategies in molecular design have proven exceptionally effective: the incorporation of trifluoromethyl groups and the use of nitrile functionalities as covalent modifiers.

-

The Trifluoromethyl (CF3) Advantage: The CF3 group is a cornerstone of contemporary drug design.[1] Its strong electron-withdrawing nature, high lipophilicity, and steric bulk can profoundly influence a molecule's properties.[2][3] The carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation and thereby extending a drug's half-life.[2][3] Furthermore, its inclusion can enhance binding affinity to biological targets through favorable electrostatic and hydrophobic interactions.[2][3] Over the last two decades, a significant number of FDA-approved drugs feature this powerful moiety, highlighting its importance in creating effective medicines.[4]

-

The Nitrile as a "Warhead": The nitrile or cyano group is present in over 60 approved small-molecule drugs.[5] While it can participate in non-covalent interactions like hydrogen bonding, its most compelling role in drug design is as a covalent "warhead".[5][6][7] The carbon atom of the nitrile is electrophilic and can be attacked by nucleophilic residues, such as the cysteine or serine in an enzyme's active site.[5][8] This forms a reversible covalent bond, often leading to potent and selective inhibition.[5][8][9] This strategy has been successfully employed in developing inhibitors for various enzyme classes, including dipeptidyl peptidases (DPP-4) and cysteine proteases like cathepsins.[8][9]

The combination of a trifluoromethyl group with an oxobutanenitrile core creates a scaffold of significant interest. The trifluoromethyl ketone moiety is a known inhibitor of serine and cysteine proteases, where the carbonyl carbon acts as a highly active electrophile due to the powerful electron-withdrawing effect of the fluorine atoms.[10][11] When this is combined with a nitrile, the potential for potent and selective enzyme inhibition is magnified.

Mechanism of Action: Covalent Reversible Inhibition

The primary mechanism by which trifluoromethylated oxobutanenitriles exert their biological activity, particularly against proteases, is through covalent reversible inhibition. This process targets nucleophilic amino acid residues within the enzyme's active site, most commonly cysteine.

The catalytic cycle of cysteine proteases involves a catalytic dyad, typically a cysteine (Cys) and a histidine (His) residue. The histidine acts as a general base, deprotonating the cysteine's thiol group to form a highly nucleophilic thiolate anion.[5] A nitrile-containing inhibitor positioned in the active site presents an electrophilic carbon atom that is susceptible to nucleophilic attack by this thiolate.[5][12] This attack forms a covalent, yet reversible, thioimidate adduct, effectively locking the enzyme in an inactive state.[5][13][14] The reversibility of this bond is a key advantage, potentially reducing the risk of off-target effects and toxicity associated with irreversible inhibitors.[9]

The presence of the trifluoromethyl group adjacent to the ketone enhances the electrophilicity of the carbonyl carbon, which can also be a target for nucleophilic attack, leading to the formation of a stable hemiketal adduct.[10] This dual electrophilic nature of the trifluoromethylated oxo- moiety, combined with the nitrile warhead, provides a powerful platform for designing highly potent enzyme inhibitors.

Caption: Covalent inhibition of a cysteine protease by a nitrile warhead.

Key Biological Targets and Activities

The unique chemical architecture of trifluoromethylated oxobutanenitriles makes them suitable for targeting enzymes where covalent modification is a viable inhibitory strategy.

Cysteine Proteases (Cathepsins)

Cathepsins are a family of cysteine proteases involved in various physiological and pathological processes, including bone resorption, immune response, and cancer progression. They have become important therapeutic targets.[8]

-

Cathepsin K (CatK): Primarily expressed in osteoclasts, CatK is a principal enzyme in bone remodeling, making it a key target for osteoporosis therapies.[13][15] Numerous nitrile-based inhibitors have been developed for CatK, forming a reversible thioimidate ester with the active site cysteine.[13][14] The potency and selectivity of these inhibitors are highly dependent on the substituents around the nitrile warhead.[13] For instance, novel inhibitors using a 4-cyanopyrimidine warhead have shown significant potency for CatK (IC50 = 61.9 nM) with excellent selectivity over other cathepsins like CatS and CatB.[15]

-

Other Cathepsins (B, L, S): Other members of the cathepsin family are also viable targets. Nitrile-containing compounds have demonstrated nanomolar potency against Cathepsin B (CatB) and Cathepsin L (CatL).[5] The design of selective inhibitors is crucial, as cross-reactivity can lead to unwanted side effects.[5]

Dipeptidyl Peptidase 4 (DPP-4)

DPP-4 is a serine protease that deactivates incretin hormones, which are involved in insulin secretion.[5] Inhibition of DPP-4 is a validated strategy for treating type 2 diabetes. Several approved drugs, such as Vildagliptin and Saxagliptin, are nitrile-containing compounds that act as reversible covalent inhibitors of DPP-4.[5][8] Although these are not oxobutanenitriles, they establish the principle of using nitriles to target serine proteases, a mechanism potentially applicable to trifluoromethylated oxobutanenitriles.

Viral Proteases

The main protease (Mpro or 3CLpro) of viruses like SARS-CoV-2 is a cysteine protease essential for viral replication.[16][17] This has made it a prime target for antiviral drug development. The FDA-approved drug nirmatrelvir (a component of Paxlovid) contains a nitrile warhead that forms a reversible covalent bond with the catalytic cysteine (Cys145) of the SARS-CoV-2 Mpro.[16][17] This precedent strongly suggests that trifluoromethylated oxobutanenitriles could be explored as potential antiviral agents targeting viral cysteine proteases.

Quantitative Data Summary

The effectiveness of enzyme inhibitors is quantified by values such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher potency.

| Compound Class / Example | Target Enzyme | Potency (IC50 / Ki) | Selectivity Profile | Reference |

| Peptidyl Nitrile (Compound 23) | Cathepsin K | 0.2 nM (IC50) | >600-fold vs CatB, >1700-fold vs CatL | [13] |

| 4-Cyanopyrimidine Nitrile (Compound 34) | Cathepsin K | 61.9 nM (IC50) | >810-fold vs CatS, >1620-fold vs CatB | [15] |

| Dipeptidyl Nitrile | Cruzain (T. cruzi) | 0.5 µM (Ki) | N/A | [5] |

| Aminoacetonitrile (Compound 75) | Cathepsin S | 9 nM (IC50) | N/A | [8] |

| Tripeptidyl TFMK (Compound 50) | Human Neutrophil Elastase | Orally active in vivo | N/A | [18] |

| Peptidyl TFMK | SARS-CoV 3CL Protease | 0.3 µM (Ki) | N/A | [11] |

Note: TFMK stands for Trifluoromethyl Ketone. Data for specific trifluoromethylated oxobutanenitriles is emerging; the table includes related structures to demonstrate the potential of the combined pharmacophores.

Experimental Protocols for Activity Profiling

Evaluating the biological activity of novel trifluoromethylated oxobutanenitriles requires a systematic approach, beginning with enzymatic assays and progressing to cell-based models.

Caption: General workflow for profiling novel enzyme inhibitors.

Protocol 5.1: Cysteine Protease (Cathepsin K) Inhibition Assay

Objective: To determine the IC50 value of a test compound against human Cathepsin K.

Rationale: This fluorescence-based assay provides a robust and high-throughput method to quantify enzyme inhibition. The substrate becomes fluorescent only after being cleaved by the active enzyme, so a decrease in fluorescence indicates inhibition.

Materials:

-

Recombinant Human Cathepsin K (active)

-

Assay Buffer: 50 mM MES, 5 mM DTT, 2.5 mM EDTA, pH 5.5

-

Fluorogenic Substrate: Z-LR-AMC (Z-Leu-Arg-7-amino-4-methylcoumarin)

-

Test Compounds (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., Odanacatib)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each concentration into the wells of the 384-well plate. For control wells, add 1 µL of DMSO (100% activity) or 1 µL of the positive control inhibitor (0% activity).

-

Enzyme Preparation & Addition: Dilute the Cathepsin K stock solution in cold Assay Buffer to the desired final concentration (e.g., 1 nM). Add 25 µL of the diluted enzyme solution to each well.

-

Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

-

Substrate Addition: Prepare the substrate solution by diluting the Z-LR-AMC stock in Assay Buffer to the desired final concentration (e.g., 20 µM). Add 25 µL of the substrate solution to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-warmed to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the data using the 100% and 0% activity controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation System: The inclusion of DMSO (vehicle) and a known potent inhibitor as controls ensures the assay is performing correctly. A Z'-factor calculation based on these controls can be used to assess assay quality.

Future Perspectives and Conclusion

The strategic combination of a trifluoromethyl group and a nitrile warhead within an oxobutanenitrile framework represents a highly promising strategy for the development of novel enzyme inhibitors. The proven success of both individual moieties in approved drugs provides a strong foundation for future research.[4][5] The primary targets for this class of compounds are cysteine and serine proteases, which are implicated in a wide range of diseases, from osteoporosis and diabetes to viral infections and cancer.[8][13][17]

Future work should focus on synthesizing diverse libraries of these compounds to explore the structure-activity relationship (SAR). Optimizing the substituents on the oxobutanenitrile core will be critical for enhancing potency and, crucially, achieving selectivity for the target enzyme over related proteases to minimize potential toxicity.[5][15] Advanced computational modeling can aid in the rational design of these inhibitors by predicting binding modes and affinities.[12]

References

- Schmitz, C., & de Assis, L. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

- (n.d.). Bioactivities and Synthesis of Trifluoromethyl Alkyl Ketones.

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Damal, K., & Ghaffari, M. (2023). Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease. ACS Publications.

- Williams, J. C., et al. (1995). Discovery and Biological Activity of Orally Active Peptidyl Trifluoromethyl Ketone Inhibitors of Human Neutrophil Elastase. Journal of Medicinal Chemistry, 38(24), 4689–4704.

- Johe, P., et al. (2018). Dipeptide-derived nitriles containing additional electrophilic sites: Potentially irreversible inhibitors of cysteine proteases. Taylor & Francis Online.

- Sbardella, G., & Sestito, S. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. MDPI.

- Sbardella, G., & Sestito, S. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. PubMed.

- (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.

- Xiang, H., et al. (2012). Advances in the discovery of cathepsin K inhibitors on bone resorption. PubMed Central.

- Wang, J., et al. (2022). Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis. PubMed.

- Talukdar, A., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.

- (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Semantic Scholar.

- van der Kamp, M. W., & Mulholland, A. J. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers.

- Akaji, K., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central.

- Novinec, M., et al. (2022). Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes. PubMed Central.

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Bioactivities and Synthesis of Trifluoromethyl Alkyl Ketones [manu56.magtech.com.cn]

- 11. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]

- 13. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

Role of the 3-methoxyphenyl group in biological activity

An In-depth Technical Guide: The Strategic Role of the 3-Methoxyphenyl Group in Modulating Biological Activity

Foreword

As a Senior Application Scientist in the field of drug discovery, I have observed the recurring and strategic deployment of specific chemical motifs to overcome biological barriers and enhance therapeutic efficacy. Among these, the methoxyphenyl group, particularly when substituted at the meta-position (3-position), stands out as a versatile and powerful tool in the medicinal chemist's arsenal. This guide moves beyond a simple catalog of its occurrences, aiming instead to provide a deep, mechanistic understanding of why and how the 3-methoxyphenyl moiety exerts its influence. We will explore its subtle yet profound effects on a molecule's physicochemical properties, its journey through the body, and its ultimate interaction with biological targets. The narrative is constructed to explain the causality behind its use, grounding theoretical concepts in practical, field-proven applications and detailed experimental protocols.

The Physicochemical Profile of the 3-Methoxyphenyl Group: More Than a Simple Substituent

The utility of the 3-methoxyphenyl group stems from its unique combination of electronic and steric properties. Unlike its ortho- and para- counterparts, the meta-positioning of the methoxy group imparts a distinct electronic influence and conformational flexibility that is critical to its function.

-

Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). At the meta-position, the resonance effect is minimized, making its inductive, electron-withdrawing nature more pronounced relative to the para-position. This electronic tuning can be crucial for modulating the pKa of nearby acidic or basic centers or influencing the reactivity of the aromatic ring.

-

Lipophilicity and Solubility: The addition of a methoxy group generally increases a molecule's lipophilicity compared to a hydroxyl analog, a critical factor for membrane permeability and crossing the blood-brain barrier (BBB)[1][2]. However, the oxygen atom can also act as a hydrogen bond acceptor, which can help maintain a degree of aqueous solubility and interaction with biological targets[3][4]. This balance is a key strategic advantage in drug design.

-

Conformational Influence: The methoxy group is not sterically inert. It can adopt different conformations relative to the phenyl ring, influencing the overall shape of the molecule and its ability to fit into a target's binding pocket. This conformational preference can be exploited to achieve selectivity for a specific receptor subtype or enzyme isoform[5].

Pharmacokinetic Implications: Navigating the Biological Milieu

A molecule's journey is as important as its destination. The 3-methoxyphenyl group plays a significant role in shaping the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

Metabolism: The O-Demethylation Pathway

One of the most important metabolic pathways for methoxyphenyl-containing compounds is O-demethylation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver[6]. This reaction converts the methoxy group into a hydroxyl group, creating a more polar metabolite that is more easily excreted.

-

Metabolic Stability: The rate of O-demethylation can be a critical determinant of a drug's half-life. Medicinal chemists often use this "soft spot" to their advantage, designing prodrugs that are activated upon demethylation or, conversely, introducing steric hindrance near the methoxy group to slow down metabolism and prolong duration of action.

-

Bioactivation and Toxicity: The resulting hydroxylated metabolite may have a different biological activity profile than the parent compound. It could be an active metabolite, an inactive one, or in some cases, a toxic species. For example, 3',4'-dimethoxyflavone is O-demethylated by CYP1B1 to form the dihydroxyflavone, which can be further oxidized[6]. Understanding this metabolic fate is paramount during preclinical development.

The diagram below illustrates the principal metabolic pathway for a generic 3-methoxyphenyl-containing drug.

Caption: SAR for 3-phenylcoumarin MAO-B inhibitors.

Experimental Protocols: A Practical Guide

To translate theory into practice, robust experimental methods are essential. The following section provides validated, step-by-step protocols for the synthesis of a key 3-methoxyphenyl intermediate and for the biological evaluation of resulting compounds.

Synthesis of 3-Methoxyphenol: A Key Building Block

Rationale: The selective mono-methylation of resorcinol is a common and efficient method for producing 3-methoxyphenol, a versatile starting material for many of the compounds discussed. This protocol, adapted from established procedures, utilizes dimethyl sulfate as the methylating agent under basic conditions.[7] The choice of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve yields and reaction efficiency in a biphasic system.

Protocol:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, combine resorcinol (11.0 g, 0.1 mol), tetrabutylammonium bromide (TBAB) (0.5 g, optional), and toluene (50 mL). Add a 2 mol/L sodium hydroxide solution (50 mL).

-

Heating: Heat the biphasic mixture to 80°C with vigorous stirring to ensure adequate mixing between the aqueous and organic phases.

-

Addition of Methylating Agent: Add dimethyl sulfate (15.1 g, 0.12 mol) dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature at 80°C. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.

-

Reaction Monitoring: Maintain the reaction at 80°C for 8 hours after the addition is complete. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting resorcinol is consumed.

-

Workup: Cool the mixture to room temperature. Carefully neutralize the mixture to a slightly acidic pH (pH ~6) with glacial acetic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase. Extract the aqueous phase twice with 25 mL portions of toluene.

-

Washing and Drying: Combine all organic phases and wash sequentially with water (50 mL) and then with a saturated sodium chloride solution (50 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 3-methoxyphenol (b.p. 113-115 °C/5 mm Hg).[7]

Cytotoxicity Evaluation: The MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds. It measures the metabolic activity of living cells, which reflects the viable cell number. This protocol is a standard workflow used to generate data like that presented in Table 1.[4][8]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, SGC-7901) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the test compound (e.g., XSD-7) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cell" blank control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

The workflow for this cytotoxicity screening is visualized below.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The 3-methoxyphenyl group is a privileged structural motif in medicinal chemistry, offering a sophisticated means to fine-tune a molecule's physicochemical properties, metabolic stability, and target interactions. Its subtle influence on electronics and conformation, particularly when compared to its ortho- and para-isomers, allows for the optimization of both pharmacokinetic and pharmacodynamic profiles. From enhancing the potency of anticancer tubulin inhibitors to enabling the selective inhibition of CNS enzymes like MAO-B, its strategic application is a testament to the principles of rational drug design.

Future work will likely focus on leveraging the 3-methoxyphenyl group in more complex molecular architectures, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, where precise orientation and reactivity are paramount. Furthermore, a deeper understanding of its interactions with specific CYP450 isoforms will enable more predictable design of drugs with tailored metabolic profiles. As our ability to model complex biological systems improves, the strategic value of well-understood functional groups like the 3-methoxyphenyl will only continue to grow.

References

- A Comparative Guide to the Synthesis of 3-Methoxyphenyl. BenchChem.

- (3-Methoxyphenyl)acetonitrile synthesis. ChemicalBook.

- 3-Methoxyphenol synthesis. ChemicalBook.

- Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes. Journal of Steroid Biochemistry and Molecular Biology.

- Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. IEEE.

- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules.

- The role of the methoxy group in approved drugs. ResearchGate.

- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules.

- Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry.

- Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega.

- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules.

- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with a methoxyphenyl moiety. CrystEngComm.

- 25-NB. Wikipedia.

- Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Molecules.

- Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry.

- Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica.

-

3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H- [9][10]triazolo [3,4-b] [10][7]thiadiazine, a novel tubulin inhibitor, evokes G2/M cell cycle arrest and apoptosis in SGC-7901 and HeLa cells. Journal of Cellular Biochemistry. Available from:

- Which type of drugs penetrate CNS better?. Patsnap Synapse.

- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules.

- CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry.

Sources

- 1. Which type of drugs penetrate CNS better? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with a methoxyphenyl moiety - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 8. 3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H-[1,2,4] triazolo [3,4-b][1,3,4] thiadiazine, a novel tubulin inhibitor, evokes G2/M cell cycle arrest and apoptosis in SGC-7901 and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (3-Methoxyphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 10. Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Novel Inhibitor Discovery Using Trifluoro-oxobutanenitrile Scaffolds

Foreword: The Strategic Advantage of the Trifluoromethyl Group

In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups can profoundly alter a molecule's pharmacological profile.[1] The trifluoromethyl (CF3) group, in particular, is a powerful tool in drug design, capable of enhancing metabolic stability, increasing binding affinity, and improving membrane permeability.[2] Its high electronegativity and lipophilicity make it a valuable isostere for other groups, offering a unique combination of properties that can be exploited to optimize drug candidates.[2][3] This guide focuses on a specific, highly versatile chemical entity: the trifluoro-oxobutanenitrile scaffold. We will explore its intrinsic reactivity, its potential as a starting point for potent and selective inhibitors, and provide a comprehensive framework for a discovery campaign, from initial screening to lead optimization.

The Trifluoro-oxobutanenitrile Scaffold: A Privileged Starting Point

The 4,4,4-trifluoro-3-oxobutanenitrile structure is more than a simple building block; it is a "warhead"-equipped scaffold poised for interaction with biological targets.[4] Its utility stems from the unique interplay of its three key functional components:

-

Trifluoromethyl (CF3) Group: As a strong electron-withdrawing group, it enhances the electrophilicity of the adjacent ketone carbonyl carbon. This feature is critical for potential covalent interactions. Furthermore, the CF3 group can significantly improve a compound's lipophilicity, facilitating passage across cellular membranes to engage intracellular targets.[2][5]

-

Ketone Carbonyl: The polarized carbonyl is a key site for nucleophilic attack. In the context of an enzyme's active site, nucleophilic residues such as cysteine (thiol), serine (hydroxyl), or lysine (amine) can form reversible or irreversible covalent adducts.

-

Nitrile Group: The nitrile is a versatile functional group. It can act as a hydrogen bond acceptor, but more importantly, it can also serve as a latent electrophile, particularly in the presence of enzymatic activation, or contribute to the overall electronic profile of the molecule.